2-Hydroxyquinoxaline
Overview
Description
This compound has garnered significant attention due to its diverse biological properties and pharmaceutical applications . It is also utilized as a polymer and a chemical intermediate in dye synthesis .
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One of the primary methods to synthesize 2-Hydroxyquinoxaline involves the condensation of glyoxylic acid and ortho-phenylenediamine.
Alternative Methods: Another method involves reacting a dialkyl tartrate with a periodate, followed by adjusting the pH of the resulting reaction mixture and condensing it.
Industrial Production Methods:
- The industrial production of this compound often involves the use of mixed solvents such as N,N-dimethylformamide, diethylene glycol, or N-methyl pyrrolidone. The crude product is heated and refluxed in the presence of reducing agents like sulfur dioxide, sodium hypophosphite, or potassium borohydride to obtain high-purity white crystals .
Types of Reactions:
Nucleophilic Addition: this compound undergoes nucleophilic addition reactions with acetylenes, leading to the formation of either 2-vinyloxyquinoxaline or 1-vinyl-2-quinoxalone depending on the reaction conditions.
Common Reagents and Conditions:
- Reagents such as 3-phenylprop-2-ynonitrile and 4-hydroxyalk-2-ynonitriles are commonly used in these reactions .
Major Products:
Scientific Research Applications
2-Hydroxyquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a chemical intermediate in the synthesis of dyes and polymers.
Biology and Medicine: The compound exhibits significant biological properties, including antifungal, antibacterial, antiviral, and antimicrobial effects.
Industry: this compound is utilized in the production of pesticides, veterinary drugs, and herbicides.
Mechanism of Action
Target of Action
2-Hydroxyquinoxaline, also known as 2-Hydroxyquinoline, primarily targets the enzyme 2-oxo-1,2-dihydroquinoline 8-monooxygenase, an oxygenase component found in Pseudomonas putida . This enzyme plays a crucial role in the metabolism of various organic compounds.
Mode of Action
The compound’s interaction with its target enzyme may result in alterations in the organism’s ability to metabolize certain substances .
Biochemical Pathways
HQ1 . This suggests that this compound may affect the metabolic pathways related to carbon and energy utilization in these organisms.
Pharmacokinetics
It’s known that the compound is a small molecule, which may influence its bioavailability and pharmacokinetic behavior .
Result of Action
It’s known that the compound can induce oxidative stress and has been shown to be genotoxic in certain organisms . This suggests that this compound may have significant effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s degradation and its effects on soil enzymes have been studied, suggesting that environmental conditions can impact its action . Furthermore, the compound has been identified as a potential source of secondary toxicity, indicating that its environmental presence and stability may have significant implications .
Safety and Hazards
Future Directions
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . This suggests that 2-Hydroxyquinoxaline could have potential applications in the development of new bioactive molecules in the future.
Biochemical Analysis
Biochemical Properties
2-Hydroxyquinoxaline has been found to interact with various enzymes, proteins, and other biomolecules. For instance, a bacterial strain named Ochrobactrum sp. HQ1 has been identified that can utilize this compound as a sole source of carbon and energy . This suggests that this compound can participate in biochemical reactions involving bacterial enzymes and proteins .
Cellular Effects
The cellular effects of this compound are diverse. For instance, it has been found to have toxic effects on several small aquatic organisms and for mutagenicity in Salmonella typhimurium . It has also been shown to induce oxidative stress and genotoxicity in test organisms .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. For example, it has been found to bind with TYR-84, a residue in certain enzymes . This binding interaction can lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the accumulation of this compound reached a maximum at 3 days and gradually decreased to trace level after 9 days . This suggests that this compound has a certain degree of stability and degradation over time .
Metabolic Pathways
This compound is involved in certain metabolic pathways. For instance, it has been found to be a metabolite of quinalphos, a pesticide . This suggests that this compound can interact with enzymes or cofactors involved in the metabolism of quinalphos .
Comparison with Similar Compounds
2-Hydroxyquinoxaline can be compared with other similar compounds such as:
Quinoxaline: A nitrogen-containing heterocyclic compound with fused benzene and pyrazine rings.
Quinalphos: An organophosphate pesticide that shares a functional parent with this compound.
Uniqueness:
Properties
IUPAC Name |
1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRYUAVNPBUEIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061604 | |
Record name | 2(1H)-Quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-57-2 | |
Record name | 2(1H)-Quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyquinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(1H)-Quinoxalinone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(1H)-Quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoxalin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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